N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
N-(6-methoxypyridin-3-yl)acetamide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position and an acetamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)acetamide typically involves the reaction of 6-methoxypyridin-3-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)acetamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)ethylamine.
Substitution: Formation of N-(6-halopyridin-3-yl)acetamide.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridazin-3-yl)acetamide
- N-(6-morpholinopyridin-3-yl)acetamide
- N-(6-phenylpyridin-3-yl)acetamide
Uniqueness
N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Biological Activity
N-(6-methoxypyridin-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C9H12N2O2. It is synthesized through the reaction of (6-methoxypyridin-3-yl)methanamine with acetic anhydride, typically under mild conditions with a base like pyridine to neutralize byproducts. The reaction can be summarized as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may function as either an inhibitor or activator of various enzymes, influenced by its methoxy and amide functional groups. These groups enhance its binding affinity and specificity toward target enzymes, making it a valuable compound in drug discovery.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against pathogens utilizing the non-mevalonate pathway for isoprenoid biosynthesis, such as Mycobacterium tuberculosis and Plasmodium falciparum .
- Enzyme Inhibition : The compound can act as a ligand in biochemical assays, aiding in the study of enzyme interactions. Notably, it has been investigated for its inhibitory effects on key enzymes in metabolic pathways critical for pathogen survival .
- Medicinal Chemistry Applications : As a building block in pharmaceutical synthesis, it serves as a precursor for developing compounds with enhanced therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(6-chloropyridin-3-yl)acetamide | Chlorine instead of Methoxy | Antimicrobial |
N-(6-morpholinopyridin-3-yl)acetamide | Morpholine ring addition | Antiviral |
N-(6-phenylpyridin-3-yl)acetamide | Phenyl group substitution | Anti-inflammatory |
This compound stands out due to the methoxy group, which enhances solubility and stability compared to other derivatives.
Case Studies and Research Findings
A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent. The study also highlighted the compound's ability to penetrate bacterial membranes effectively due to its favorable lipophilicity conferred by the methoxy group .
Another investigation focused on the compound's role as a ligand in enzyme assays targeting DXS (1-deoxy-D-xylulose 5-phosphate synthase), a key enzyme in the MEP pathway. The findings demonstrated that this compound could inhibit DXS activity, providing a promising avenue for developing anti-infective agents .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHEHIKPSXQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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